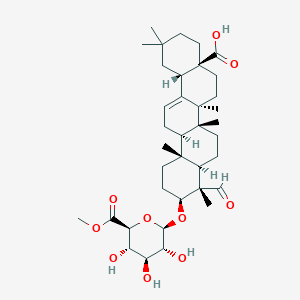

gypsogenin-3-O-glucuronide

Description

Overview of Triterpenoid (B12794562) Saponins (B1172615) and their Structural Diversity in Plant Metabolomics

Triterpenoid saponins are a diverse group of plant secondary metabolites characterized by a hydrophobic triterpenoid aglycone (the sapogenin) linked to one or more hydrophilic sugar moieties. oup.com These amphiphilic molecules are widely distributed in the plant kingdom and are known for their surfactant properties, such as the ability to form stable foam in water. nih.gov Their biosynthesis begins with the cyclization of 2,3-oxidosqualene (B107256), a derivative of the C30 isoprenoid precursor squalene. oup.comfrontiersin.org This initial cyclization, catalyzed by enzymes called oxidosqualene cyclases (OSCs), can produce over 100 different cyclic triterpene skeletons. oup.comfrontiersin.org

This foundational scaffold undergoes extensive modification, which is the primary driver of the immense structural diversity observed in triterpenoid saponins, with over 14,000 known structures. frontiersin.orgnih.gov The key enzymatic players in this diversification are:

Cytochrome P450 monooxygenases (P450s): These enzymes introduce oxygen-containing functional groups (hydroxyl, carboxyl, or epoxy groups) at specific positions on the triterpene backbone, creating a variety of sapogenins. oup.com

UDP-dependent glycosyltransferases (UGTs): These enzymes catalyze the attachment of sugar chains to the sapogenin at hydroxyl or carboxyl groups. oup.comfrontiersin.org The variation in the number, composition, and linkage of these sugar chains significantly contributes to the structural and functional diversity of saponins. oup.comnih.gov Common sugars found in saponins include glucose, galactose, rhamnose, and glucuronic acid. nih.gov

This structural diversification is not random; it is an evolutionary strategy that allows plants to produce a blend of specialized metabolites for defense against herbivores and pathogens, as well as for developmental roles. frontiersin.orgnih.gov The genetic basis for this diversity often involves gene duplication, divergence, and selection, with the biosynthetic genes sometimes organized in clusters on plant chromosomes. frontiersin.orgnih.gov The study of this diversity, a key aspect of plant metabolomics, seeks to understand the relationship between the structure of these compounds and their biological functions. elsevierpure.com

Significance of Glucuronide Oleanane-type Triterpenoid Carboxylic Acid 3,28-Bidesmosides (GOTCABs)

Within the vast family of triterpenoid saponins, a significant subgroup is the Glucuronide Oleanane-type Triterpenoid Carboxylic Acid 3,28-Bidesmosides, commonly referred to by the acronym GOTCABs. researchgate.nettandfonline.com These compounds are structurally defined by an oleanane-type triterpene skeleton, which is a pentacyclic structure. They are "bidesmosidic," meaning they have two separate sugar chains attached to the aglycone. nih.gov Specifically, in GOTCABs, one sugar chain is linked at the C-3 position, and another is attached via an ester linkage to the carboxyl group at the C-28 position. researchgate.net A defining feature is the presence of a glucuronic acid residue in the sugar chain at the C-3 position. mdpi.com

GOTCABs are particularly abundant in plants of the Caryophyllaceae family, with species of the genus Gypsophila being an especially rich source. researchgate.nettandfonline.comddg-pharmfac.net Academic research has highlighted the significant biological activities of GOTCABs. Notably, they have been reported to possess synergistic cytotoxicity when used in combination with type I ribosome-inactivating proteins (RIPs) like saporin. researchgate.netmdpi.com This synergistic effect, where the saponin (B1150181) enhances the cytotoxic potency of the RIP, is of considerable interest in the development of targeted anticancer therapies. mdpi.com The specific structure of the GOTCAB, including the nature of the aglycone (often gypsogenin (B1672572) or quillaic acid) and the composition of the sugar chains, is crucial for this activity. mdpi.comddg-pharmfac.net This has led to detailed structure-activity relationship (SAR) studies to identify the most effective saponin structures for enhancing cytotoxicity. mdpi.comddg-pharmfac.net

Academic Research Trajectories and Gaps in Understanding Gypsogenin-3-O-glucuronide

This compound is a key compound within the GOTCAB family. It is a monodesmosidic saponin, meaning it has a single sugar moiety (a glucuronic acid) attached to the gypsogenin aglycone at the C-3 position. It is considered a prosapogenin, a precursor in the biosynthesis of more complex, bidesmosidic saponins. tandfonline.comresearchgate.net

Current academic research on this compound has followed several trajectories:

Biosynthetic Studies: It serves as a crucial reference compound for investigating the biosynthetic pathways of triterpenoid saponins in plants like Gypsophila paniculata. Research has shown it can act as a feedback inhibitor, regulating the production of saponins within the plant.

Analytical Marker: Due to its stability under acidic conditions, this compound is used as a reliable marker for the quantification and identification of saponins in plant extracts. tandfonline.comresearchgate.net Advanced analytical techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are employed for its detection and quantification. researchgate.net

Biological Activity Screening: The compound has been investigated for its own biological activities. A notable finding is its ability to inhibit pancreatic lipase (B570770), an enzyme involved in the digestion of dietary fats. This suggests a potential role in modulating lipid metabolism.

Despite these research efforts, significant gaps in the understanding of this compound remain. While its aglycone, gypsogenin, has been the subject of numerous studies for its anti-cancer potential, the glycosylated form, this compound, is less explored as an independent agent. nih.gov There is a scarcity of comprehensive structure-activity relationship (SAR) studies focusing specifically on this compound and its simple derivatives. nih.gov Furthermore, while its role as a biosynthetic intermediate is established, the full extent of its regulatory functions and its interactions with other metabolic pathways in plants are not completely understood. The therapeutic potential of this compound itself, beyond its role as a precursor or its effect on pancreatic lipase, warrants more in-depth investigation.

Structure

3D Structure

Properties

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H56O10/c1-32(2)14-16-37(31(43)44)17-15-35(5)20(21(37)18-32)8-9-23-33(3)12-11-24(34(4,19-38)22(33)10-13-36(23,35)6)46-30-27(41)25(39)26(40)28(47-30)29(42)45-7/h8,19,21-28,30,39-41H,9-18H2,1-7H3,(H,43,44)/t21-,22+,23+,24-,25-,26-,27+,28-,30+,33-,34-,35+,36+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZZULHOQSQSJN-UPGAAKEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C=O)OC6C(C(C(C(O6)C(=O)OC)O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H56O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Phytochemical Distribution

Distribution within the Plant Kingdom, with Emphasis on Caryophyllaceae Species

Gypsogenin-3-O-glucuronide is predominantly found within the plant family Caryophyllaceae, commonly known as the carnation or pink family. Several genera within this family, notably Gypsophila, Saponaria, and Silene, are recognized for accumulating significant quantities of this and related saponins (B1172615), primarily within their root systems. These compounds, specifically the glucuronide oleanane-type triterpene carboxylic acid 3,28-bidesmosides (GOTCAB saponins), are biosynthesized and stored mainly in the roots of these species researchgate.net.

Table 1: Distribution of this compound in Selected Plant Species

| Family | Genus | Species | Common Name | Primary Location |

|---|---|---|---|---|

| Caryophyllaceae | Gypsophila | paniculata | Baby's Breath | Roots |

| Caryophyllaceae | Gypsophila | oldhamiana | Oldham's Baby's Breath | Roots |

| Caryophyllaceae | Saponaria | officinalis | Soapwort | Roots |

| Caryophyllaceae | Silene | vulgaris | Bladder Campion | Roots |

| Amaranthaceae | Salicornia | europaea | Common Glasswort | Whole Plant Extract |

Commonly known as Baby's Breath, the roots of Gypsophila paniculata are a significant source of triterpenoid (B12794562) saponins. This compound is considered a representative prosaponin in this species. Quantitative analysis has shown that the roots of G. paniculata can contain substantial amounts of this compound. For instance, one study reported the content of this compound in the roots to be 30.2 ± 1.5 mg/g of dry weight researchgate.net. Another study on three-year-old cultivated G. paniculata roots estimated the content to be 5.3 mg/g of dry weight researchgate.net.

The roots of Gypsophila oldhamiana are also known to contain a high concentration of this compound. It is a major prosaponin in various Gypsophila species, with concentrations in the roots ranging from 0.52% to 1.13% of the dry weight researchgate.net. Research has confirmed its presence as a fundamental component of the more complex saponins isolated from this plant researchgate.net.

Saponaria officinalis, or soapwort, has roots rich in saponins, including those derived from gypsogenin (B1672572) nih.govresearchgate.net. While it is a known constituent, its concentration relative to other prosaponins can vary. In a comparative study, the roots of S. officinalis were found to contain a smaller proportion of this compound (6%) compared to quillaic acid 3-O-glucuronide (94%) researchgate.net.

Silene vulgaris, commonly known as Bladder Campion, also harbors this compound in its root tissues. Quantitative analysis has revealed a more balanced composition of prosaponins in this species compared to Saponaria officinalis. The roots of S. vulgaris were found to contain 12.7 ± 0.6 mg/g of dry weight of this compound, which constituted 44% of the total prosaponins measured in one study researchgate.net.

Belonging to the Amaranthaceae family, Salicornia europaea (Common Glasswort) represents a different botanical source for this compound. Gypsogenin 3-O-β-d-glucuronopyranoside has been successfully isolated from an n-butanol fraction of a Salicornia europaea extract, confirming its presence in this halophytic species nih.gov.

Table 2: Quantitative Data of this compound in Plant Roots

| Plant Species | Content (mg/g dry weight) | Relative Proportion (%) |

|---|---|---|

| Gypsophila paniculata | 30.2 ± 1.5 researchgate.net / 5.3 researchgate.net | 78% researchgate.net |

| Gypsophila oldhamiana | 5.2 - 11.3 (0.52-1.13%) researchgate.net | Not Reported |

| Saponaria officinalis | Not specified in mg/g researchgate.net | 6% researchgate.net |

| Silene vulgaris | 12.7 ± 0.6 researchgate.net | 44% researchgate.net |

| Salicornia europaea | Not Reported | Not Reported |

Localization within Plant Tissues (e.g., roots, cell suspension cultures)

The accumulation of this compound and its derivatives is predominantly localized in the root tissues of the Caryophyllaceae species discussed. Research indicates that in mature Gypsophila paniculata plants, gypsogenin-saponins are exclusively found in the roots researchgate.net. This specific localization underscores the role of roots as the primary site for the biosynthesis and storage of these compounds in the mature plant.

In vitro culture systems provide an alternative platform for the production of these saponins. Studies on Gypsophila paniculata have shown that cell suspension cultures can produce this compound. Interestingly, the biosynthetic behavior in these cultures differs from that of the whole plant. In cell cultures, the this compound content remains constant within the cells throughout the growth phase, a pattern that is distinct from the root-specific accumulation in the mature plant researchgate.net. Hairy root cultures of Silene vulgaris have also been established and shown to produce triterpenoid saponins, indicating the potential of this method for saponin (B1150181) production. Similarly, callus and cell suspension cultures of Saponaria officinalis have been explored for the production of other bioactive compounds, suggesting their potential for gypsogenin-derived saponin synthesis as well.

For Salicornia europaea, the specific tissue localization of this compound is not as clearly defined in the available literature, with studies referring to its isolation from a whole plant extract nih.gov.

Comparative Analysis of this compound Content Across Species and Cultivation Conditions

The concentration of this compound, a significant triterpenoid saponin precursor, exhibits considerable variation across different plant species, primarily within the Caryophyllaceae family. researchgate.nettubitak.gov.tr Research has focused on quantifying this compound in various species to understand their phytochemical profiles and potential for sourcing raw materials. researchgate.net Furthermore, cultivation conditions, particularly the age of the plant, have been identified as a critical factor influencing the accumulation of this compound in plant tissues. researchgate.net

Detailed Research Findings

Interspecies Variation:

Quantitative analysis using High-Performance Liquid Chromatography (HPLC) has revealed distinct differences in the this compound content in the roots of several species within the Caryophyllaceae family. A comparative study highlighted that among three representative species, Gypsophila paniculata contains the highest concentration of this compound. tandfonline.com

In the roots of G. paniculata, the content of this compound was measured at 30.2 ± 1.5 mg/g of dry weight. tandfonline.com This species not only shows a high absolute amount but also a high relative proportion, with this compound accounting for 78% of the two major prosaponins analyzed, the other being quillaic acid 3-O-glucuronide. tandfonline.com

Conversely, Saponaria officinalis (soapwort) contains significantly lower levels. The concentration in its roots is minimal, with this compound making up only 6% of the analyzed prosaponins. tandfonline.com Silene vulgaris presents a more balanced profile, with a this compound content that is substantial but lower than that of G. paniculata, representing 44% of the two main prosaponins. tandfonline.com Studies across various Gypsophila species have shown that this compound is often the dominant prosaponin, with amounts ranging from 2.7 mg/g up to 43 mg/g of dry weight. researchgate.net

Influence of Cultivation Conditions:

Cultivation practices, specifically the age of the plant at harvest, play a crucial role in the accumulation of this compound. Research on several Gypsophila species indicates that the saponin content generally increases as the plant matures. researchgate.net

For instance, studies on Gypsophila scorzonerifolia and Gypsophila pacifica have shown that the total saponin content, of which this compound is a primary component, is highest in two- and three-year-old roots. researchgate.net This suggests that for obtaining raw material with a high concentration of this compound, harvesting should occur after at least three years of cultivation. researchgate.net A study on three-year-old cultivated Gypsophila paniculata roots reported a this compound content of 5.3 mg/g of dry weight. bas.bg This highlights that even within the same species, cultivation time is a significant variable affecting the final yield of the target compound.

Biosynthetic Pathways and Metabolic Engineering Perspectives

Precursor Role in Saponin (B1150181) Biosynthesis

Gypsogenin-3-O-glucuronide serves as a key intermediate in the assembly of more complex saponin structures glpbio.com. Its biosynthesis is deeply rooted in the broader metabolism of triterpenoids, which are a large and diverse class of natural products derived from the isoprenoid pathway.

The biosynthesis of all triterpenoids, including the gypsogenin (B1672572) aglycone, originates from the linear precursor 2,3-oxidosqualene (B107256) researchgate.netnih.govresearchgate.netnih.gov. This molecule is formed from the isoprenoid pathway via the head-to-head condensation of two farnesyl pyrophosphate molecules to form squalene, which is then epoxidized. The cyclization of 2,3-oxidosqualene is the first major diversification point in the pathway and is considered one of the most complex enzymatic reactions in triterpene metabolism nih.govresearchgate.net. This single step generates the foundational carbon skeletons for thousands of different triterpenoids researchgate.netnih.gov. The specific folding and subsequent cyclization cascade of 2,3-oxidosqualene determine the resulting triterpene structure, leading to immense structural diversity from a single precursor nih.govnih.gov.

| Precursor | Description | Role in Pathway |

|---|---|---|

| 2,3-Oxidosqualene | A linear triterpenoid (B12794562) precursor formed from squalene. | The central branching point for the biosynthesis of both triterpenoids (like β-amyrin) and sterols (like cycloartenol) researchgate.netresearchgate.netresearchgate.net. |

| β-Amyrin | A pentacyclic triterpene and the direct product of 2,3-oxidosqualene cyclization by β-amyrin synthase. | The foundational carbon skeleton that undergoes subsequent oxidation to form the gypsogenin aglycone researchgate.netnih.govresearchgate.net. |

| Gypsogenin | The triterpenoid aglycone (sapogenin) core. | The substrate for glycosylation, specifically glucuronidation, to form this compound researchgate.net. |

The triterpenoid saponin pathway is intrinsically linked to the sterol biosynthesis pathway, as both share 2,3-oxidosqualene as a common precursor researchgate.netresearchgate.net. This metabolic branch point is critical for cellular function. In plants, one branch leads to the production of sterols, such as cycloartenol (B190886), which are essential components of cell membranes and precursors to steroid hormones researchgate.netresearchgate.netnih.gov. The other branch leads to the synthesis of triterpenoids, including β-amyrin, which serves as the precursor for a vast array of saponins (B1172615) researchgate.netresearchgate.net. The enzymes responsible for this division, oxidosqualene cyclases, direct the 2,3-oxidosqualene into either sterol or triterpenoid scaffolds, representing a key regulatory node in plant specialized metabolism researchgate.netnih.gov.

Enzymatic Transformations in the Pathway

The conversion of the linear 2,3-oxidosqualene into the decorated this compound is orchestrated by a series of specific enzymes. These include cyclases that form the initial scaffold, oxidases that modify the core structure, and glycosyltransferases that add sugar moieties.

Oxidosqualene cyclases (OSCs) are the key enzymes that catalyze the cyclization of 2,3-oxidosqualene into various triterpene skeletons researchgate.netnih.govnih.gov. For the biosynthesis of gypsogenin, the most crucial OSC is β-amyrin synthase (BAS) nih.govcjnmcpu.com. This enzyme directs the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene β-amyrin, which is the first committed step in the biosynthesis of oleanane-type saponins nih.govnih.gov. The expression of the gene encoding BAS is often highly regulated and can be induced by signaling molecules like methyl jasmonate, indicating its importance in the plant's defense and specialized metabolic responses nih.gov. The functional characterization of BAS from various plant species has confirmed its role in initiating the saponin biosynthetic pathway nih.govnih.gov.

Following the formation and oxidation of the aglycone, glycosyltransferases (GTs) are responsible for attaching sugar moieties to the triterpenoid backbone researchgate.net. In the case of this compound, a specific type of GT, a UDP-glycosyltransferase (UGT), catalyzes the transfer of a glucuronic acid molecule to the hydroxyl group at the C-3 position of the gypsogenin aglycone. While the specific enzyme responsible for this step in many species is still under investigation, enzymes like UGT74M1 from Medicago truncatula are known to be involved in the glycosylation of triterpenes. The process of glycosylation is a critical step that significantly impacts the biological activity and chemical properties of the resulting saponin.

After the initial formation of the β-amyrin skeleton by BAS, a series of oxidative modifications are required to produce the gypsogenin aglycone nih.gov. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs) researchgate.netresearchgate.net. These enzymes introduce oxygen functional groups at specific positions on the β-amyrin backbone. The pathway from β-amyrin to gypsogenin involves multiple oxidation steps. For instance, the pathway can proceed through intermediates like oleanolic acid, which is then hydroxylated to form hederagenin, and further oxidized to yield gypsogenin researchgate.net. These successive oxidations at specific carbon atoms (such as C-23 and C-28) create the characteristic functional groups of the gypsogenin molecule, namely the aldehyde group at C-4 and the carboxylic acid at C-28 researchgate.netresearchgate.netresearchgate.net.

| Enzyme | Abbreviation | Function | Substrate → Product |

|---|---|---|---|

| Oxidosqualene Cyclase / β-Amyrin Synthase | OSC / BAS | Catalyzes the cyclization of the linear precursor to form the foundational pentacyclic triterpene skeleton nih.govnih.gov. | 2,3-Oxidosqualene → β-Amyrin |

| Cytochrome P450 Monooxygenases | CYPs | Catalyze a series of oxidation reactions on the β-amyrin backbone to form the gypsogenin aglycone researchgate.netresearchgate.net. | β-Amyrin → Gypsogenin (via intermediates) |

| UDP-Glycosyltransferase | UGT | Transfers a glucuronic acid moiety to the C-3 hydroxyl group of the gypsogenin aglycone researchgate.net. | Gypsogenin → this compound |

Metabolic Flux Modulation and Regulation in Plant Cell Cultures

The production of this compound in plant cell cultures is a dynamic process influenced by a variety of factors that can modulate the metabolic flux towards its synthesis. Key strategies and regulatory mechanisms include elicitation and feedback inhibition.

Elicitation: The application of elicitors, which are compounds that trigger defense responses in plants, has been shown to be an effective strategy for enhancing the biosynthesis of secondary metabolites, including triterpenoid saponins. Methyl jasmonate (MeJA) is a well-known elicitor that can stimulate the production of saponins in various plant species. nih.govnih.gov Treatment of plant cell cultures with MeJA leads to the upregulation of genes encoding key enzymes in the saponin biosynthetic pathway, thereby increasing the metabolic flux towards the synthesis of compounds like this compound. nih.gov

The interplay of these factors highlights the complexity of metabolic regulation in plant cell cultures. A comprehensive understanding of these mechanisms is crucial for developing effective strategies to enhance the yield of this compound.

| Factor | Effect on this compound Biosynthesis | Plant System |

| Methyl Jasmonate (Elicitor) | Upregulation of biosynthetic genes, leading to increased saponin production. nih.gov | Saponaria vaccaria (related species) |

| This compound (End-product) | Feedback inhibition, reducing the synthesis of other saponins. uoa.gr | Gypsophila paniculata cell cultures |

Genomic and Proteomic Approaches to Elucidate Biosynthetic Enzymes

The elucidation of the complete biosynthetic pathway of this compound at the molecular level relies heavily on modern genomic and proteomic approaches. These powerful tools enable the identification and characterization of the specific enzymes responsible for the multi-step conversion of precursors into the final product.

Genomic Approaches: The availability of a chromosome-level genome assembly for Gypsophila paniculata provides a foundational resource for identifying candidate genes involved in saponin biosynthesis. uea.ac.uknih.gov By employing comparative genomics and searching for homologs of known triterpenoid biosynthetic genes from other species, researchers can pinpoint potential genes encoding for oxidosqualene cyclases, cytochrome P450 monooxygenases (CYP450s), and UDP-glycosyltransferases (UGTs) in the G. paniculata genome. uea.ac.ukfrontiersin.org

Transcriptomic Approaches: Transcriptome analysis, particularly of plant cells elicited with agents like methyl jasmonate, has proven to be a highly effective method for discovering genes involved in specialized metabolic pathways. nih.govnih.gov By comparing the transcriptomes of elicited and non-elicited cells, differentially expressed genes can be identified. nih.gov Genes that are significantly upregulated upon elicitation are strong candidates for encoding the enzymes of the this compound pathway. For instance, transcriptome analysis of MeJA-elicited Saponaria vaccaria has successfully identified multiple enzymes involved in the oxidation and glycosylation of triterpenoids. nih.gov

Proteomic Approaches: While transcriptomic data provides insights into gene expression, proteomics offers a direct view of the proteins present in the cell at a given time. By analyzing the proteome of Gypsophila paniculata cell cultures under conditions of high saponin production, it is possible to identify the enzymes that are actively involved in the biosynthesis of this compound. This approach can complement genomic and transcriptomic data by confirming the translation and presence of the predicted enzymes.

The integration of these "omics" technologies is paving the way for a complete understanding of the biosynthetic machinery responsible for producing this compound. This knowledge is a prerequisite for targeted metabolic engineering strategies aimed at overproducing this important compound in plant cell culture systems.

| Approach | Application in this compound Biosynthesis Research | Key Findings/Potential |

| Genomics | Identification of candidate genes in the Gypsophila paniculata genome. uea.ac.uknih.gov | Homologs of oxidosqualene cyclases, CYP450s, and UGTs can be identified. uea.ac.ukfrontiersin.org |

| Transcriptomics | Analysis of gene expression in elicited cell cultures to identify biosynthetic genes. nih.govnih.gov | Upregulated genes in response to elicitors like methyl jasmonate are strong candidates. nih.gov |

| Proteomics | Identification of enzymes present during active saponin biosynthesis. | Confirmation of the presence and abundance of key biosynthetic enzymes. |

Isolation, Purification, and Advanced Analytical Methodologies

Extraction and Hydrolysis Techniques for Pro-saponin Enrichment

Pro-saponins, such as gypsogenin-3-O-glucuronide, are glycosides of triterpenoid (B12794562) aglycones that still possess one or more sugar moieties. Their enrichment from crude plant extracts is a critical preliminary step. This typically involves initial solvent extraction followed by controlled hydrolysis to cleave outer sugar chains from more complex saponins (B1172615).

Acidic hydrolysis is a common chemical method used to cleave glycosidic bonds in saponins. The process can be tailored to achieve either complete hydrolysis to the aglycone (sapogenin) or partial hydrolysis to yield intermediate prosaponins. For the enrichment of this compound, partial hydrolysis is the desired outcome.

Complete hydrolysis, often employed for the isolation of the final aglycone, gypsogenin (B1672572), involves harsh conditions. For instance, a crude aqueous extract from Gypsophila oldhamiana can be hydrolyzed with 10% hydrochloric acid (HCl) for an extended period of 72 hours. hacettepe.edu.tr Similarly, saponins from Gypsophila simonii have been fully hydrolyzed by refluxing with 5% HCl for 3 hours to yield the aglycone. hacettepe.edu.tr

In contrast, the goal of pro-saponin enrichment is to selectively remove the more labile, outer sugar residues while preserving the more stable glucuronide moiety attached at the C-3 position of the gypsogenin core. This requires milder and more controlled reaction conditions. A simple and effective procedure for the quantitative determination of gypsogenin saponins involves a deliberate partial hydrolysis step specifically designed to liberate this compound from more complex saponins. nih.govresearchgate.net While alkaline hydrolysis is an alternative, it has been shown to be less effective for complete sugar removal and may not be suitable for controlled partial hydrolysis. nih.gov The careful application of acid hydrolysis is therefore a key step in increasing the relative concentration of this compound in an extract before purification. nih.govresearchgate.net

The initial extraction of saponins from plant material, typically the roots of species from the Caryophyllaceae family (e.g., Gypsophila or Saponaria), relies on the polarity of the target compounds. nih.govgoogle.com Common industrial and laboratory-scale methods employ polar solvents capable of solubilizing these glycosidic compounds.

A general approach begins with the extraction of dried and powdered plant material with aqueous methanol (B129727) or ethanol. hacettepe.edu.trnih.gov This process effectively removes a broad range of saponins from the raw matrix. Following the initial extraction, the crude extract is often concentrated, redissolved in water, and subjected to liquid-liquid partitioning with n-butanol. google.com This step serves as a preliminary purification, as many triterpenoid saponins preferentially partition into the n-butanol phase, separating them from more polar or non-polar impurities. This butanolic fraction, enriched with a mixture of saponins, then serves as the starting material for subsequent hydrolysis and chromatographic purification steps.

Table 1: Comparison of Hydrolysis and Extraction Techniques

| Technique | Objective | Typical Reagents/Solvents | Conditions | Outcome |

|---|---|---|---|---|

| sciencePartial Acidic Hydrolysis | Pro-saponin Enrichment | Dilute HCl | Controlled temperature and time | Liberation of this compound |

| scienceComplete Acidic Hydrolysis | Aglycone (Sapogenin) Isolation | 5-10% HCl | Reflux, extended duration (3-72h) | Liberation of gypsogenin |

| liquorSolvent Extraction | Initial Saponin (B1150181) Recovery | Methanol, Ethanol, Water | Reflux or maceration | Crude extract containing a mixture of saponins |

| liquorLiquid-Liquid Partitioning | Saponin Fractionation | n-Butanol / Water | Phase separation | n-Butanol fraction enriched in saponins |

Chromatographic Purification Strategies

Following extraction and hydrolysis, chromatographic techniques are indispensable for the isolation and purification of this compound from the enriched mixture. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase.

Solid-Phase Extraction (SPE) is a preparative technique used for sample cleanup and concentration prior to more sensitive analytical methods like HPLC. youtube.com For triterpenoid saponins and their glucuronide metabolites, reversed-phase (RP) SPE is commonly employed. google.com This method separates compounds based on their hydrophobicity.

The general SPE procedure involves five key steps:

Conditioning: The stationary phase (e.g., C18 silica) is activated with a strong solvent like methanol, followed by equilibration with a weak solvent like water. This prepares the sorbent for sample interaction.

Sample Loading: The aqueous sample extract is passed through the SPE cartridge. Hydrophobic compounds, including this compound, are retained on the stationary phase while highly polar impurities pass through.

Washing: The cartridge is washed with a weak solvent (e.g., water or low-percentage methanol) to remove any remaining polar impurities that may have been weakly retained.

Elution: A stronger organic solvent (e.g., methanol or acetonitrile) is used to disrupt the hydrophobic interactions and elute the target analyte from the sorbent.

Drying/Reconstitution: The collected eluate can be evaporated to dryness and reconstituted in a suitable solvent for HPLC analysis.

This technique is effective for removing interfering substances and concentrating the target analyte, leading to cleaner chromatograms and improved analytical sensitivity. youtube.com

High-Performance Liquid Chromatography (HPLC) is the cornerstone for both the analytical quantification and preparative isolation of this compound. nih.govnih.gov Reversed-phase HPLC is the most common mode used for this purpose. The separation is performed on a column packed with a non-polar stationary phase (typically C18), and a polar mobile phase is used for elution.

A typical HPLC method for the analysis of this compound and similar compounds involves a binary solvent system. nih.govmdpi.comnih.gov The mobile phase often consists of an aqueous component (A), frequently acidified with formic acid or phosphoric acid to improve peak shape, and an organic component (B), such as acetonitrile (B52724) or methanol. nih.govmdpi.com A gradient elution program, where the proportion of the organic solvent is gradually increased, is used to effectively separate compounds with varying polarities. Detection is commonly achieved using an ultraviolet (UV) or photodiode array (PDA) detector, as the carbonyl group in the gypsogenin structure allows for some UV absorbance. researchgate.netnih.gov

Table 2: Representative HPLC Parameters for Glucuronide Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| view_columnColumn | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity |

| opacityMobile Phase A | Water with 0.1% Formic or Phosphoric Acid | Polar component of the mobile phase; acid improves peak shape |

| opacityMobile Phase B | Acetonitrile or Methanol | Organic (non-polar) component for elution |

| linear_scaleElution Mode | Gradient | Separates compounds with a wide range of polarities |

| speedFlow Rate | 0.5 - 1.0 mL/min | Controls retention time and resolution |

| thermostatColumn Temperature | 30 - 40 °C | Ensures reproducible retention times |

| visibilityDetection | UV/PDA (e.g., ~210 nm) | Quantification and detection of the analyte |

Advanced Spectroscopic Characterization Techniques

Once this compound is isolated in a pure form, its chemical structure is unequivocally confirmed using a combination of advanced spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the complete structural elucidation of organic molecules. A suite of 1D and 2D NMR experiments is typically required. researchgate.netdiva-portal.org

¹H NMR (Proton NMR): Provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.

¹³C NMR (Carbon NMR): Reveals the number and types of carbon atoms (e.g., methyl, methylene, carbonyl).

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between atoms. Correlation Spectroscopy (COSY) shows proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) links protons to their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons. Together, these experiments allow for the complete and unambiguous assignment of all ¹H and ¹³C signals, confirming the gypsogenin backbone, the presence of the glucuronide moiety, and its specific attachment point at the C-3 position. researchgate.netdiva-portal.org

Mass Spectrometry (MS): MS provides information about the mass of the molecule and its fragments. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), can determine the elemental formula of the compound with high accuracy by providing a precise mass-to-charge ratio (m/z). researchgate.net Tandem MS (MS/MS) experiments involve fragmenting the parent ion to produce a characteristic fragmentation pattern, which can help confirm the structure of the aglycone and the attached sugar unit. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for hydroxyl (-OH), carboxylic acid (C=O, -OH), and aldehyde (C=O, C-H) groups, consistent with its structure. hacettepe.edu.tr

By combining the data from these spectroscopic techniques, the structure of this compound can be definitively established.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of complex natural products like this compound. A full suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals within the molecule.

1D NMR : ¹H NMR provides information on the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons). For this compound, characteristic signals would include those for the olefinic proton (H-12), the anomeric proton of the glucuronide moiety, and numerous signals for the methyl groups of the triterpenoid backbone. nih.gov The ¹³C NMR spectrum reveals the number of distinct carbon atoms, with chemical shifts indicating their functional group (e.g., carbonyls, olefinic carbons, oxygenated carbons). nih.gov For the gypsogenin aglycone, characteristic signals for C-3, C-12, and the C-23 aldehyde are typically observed. nih.gov

2D NMR : To resolve signal overlap and establish connectivity, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) spin-spin couplings, helping to trace out the spin systems within the aglycone and the sugar ring. universiteitleiden.nl

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton's signal. diva-portal.org

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. iosrphr.org This is crucial for connecting different fragments of the molecule, such as linking the anomeric proton of the glucuronide unit to the C-3 carbon of the gypsogenin aglycone, thus confirming the site of glycosylation. iosrphr.org

The collective data from these NMR experiments allow for the complete and unambiguous assignment of the molecule's constitution and relative stereochemistry. researchgate.net

Table 1: Representative NMR Data for Structural Elucidation

| Experiment | Information Obtained | Significance for this compound |

|---|---|---|

| ¹H NMR | Chemical shifts, coupling constants, and integration of protons. | Identifies key protons like H-3, H-12 (olefinic), H-23 (aldehyde), and the anomeric proton of the sugar. |

| ¹³C NMR | Chemical shifts of carbon atoms. | Identifies characteristic carbons like C-3, C-12, C-13, C-23 (aldehyde), and the carboxyl carbon of the glucuronide. nih.gov |

| COSY | ¹H-¹H correlations through bonds. | Establishes proton connectivity within the triterpenoid rings and the sugar moiety. universiteitleiden.nl |

| HSQC | Direct ¹H-¹³C correlations. | Assigns carbon signals based on their attached protons. diva-portal.org |

| HMBC | Long-range ¹H-¹³C correlations. | Confirms the linkage point between the glucuronic acid and the gypsogenin aglycone at position C-3. iosrphr.org |

Mass Spectrometry (MS), including HR-ESI-MS and UPLC-ESI/MS

Mass spectrometry is a powerful analytical tool used for determining the molecular weight and elemental composition of this compound, as well as for its sensitive detection in complex mixtures.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides a highly accurate mass measurement of the parent ion. This allows for the determination of the elemental composition, which for this compound is C₃₆H₅₄O₁₀. nih.govnih.gov This technique is fundamental for confirming the identity of the isolated compound.

Ultra-Performance Liquid Chromatography-Electrospray Ionization/Mass Spectrometry (UPLC-ESI/MS) combines the high separation efficiency of UPLC with the sensitive detection of MS. This hyphenated technique is used to separate this compound from other components in an extract before it enters the mass spectrometer. researchgate.net In tandem mass spectrometry (MS/MS) experiments, the parent ion is fragmented, and the resulting product ions provide structural information. A characteristic fragmentation pattern for glucuronides is the neutral loss of the glucuronic acid moiety (176 Da), which helps in the tentative identification of such conjugates in complex mixtures. nih.govuab.edu

Table 2: Molecular Properties of this compound from Mass Spectrometry Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₆H₅₄O₁₀ | nih.govnih.gov |

| Molecular Weight | 646.8 g/mol | nih.govnih.gov |

| Characteristic MS/MS Loss | Neutral loss of 176 Da (glucuronic acid) | nih.govuab.edu |

UV Spectroscopy for Detection and Quantification

Ultraviolet (UV) spectroscopy can be utilized for the detection of this compound. While saponins generally lack strong chromophores that absorb at higher wavelengths, they can be characterized by their absorbance in the lower UV range. The purity of a this compound sample can be effectively assessed by comparing its absorbance at 210 nm and 254 nm. researchgate.net A very high ratio of absorbance at these two wavelengths (R₂₁₀/₂₅₄ = 550 × 10⁶) is considered a strong indicator of the sample's purity, distinguishing it from aromatic contaminants that absorb strongly around 254 nm. researchgate.net

Quantitative Determination and Standardization Methodologies

Standardized and validated analytical methods are crucial for the quality control of materials containing gypsogenin saponins. This compound often serves as a key analytical marker for this purpose.

HPLC-UV for Quantification of Pro-saponins

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used method for the quantitative analysis of this compound. A common strategy involves the partial hydrolysis of more complex gypsogenin saponin mixtures to yield the more stable pro-saponin, this compound. researchgate.netnih.gov This compound is then extracted and quantified using HPLC. nih.gov This approach provides a convenient and effective method for the standardization of extracts and formulations by quantifying a single, stable marker compound that is representative of the total gypsogenin saponin content. nih.gov

Method Validation Parameters (e.g., linearity, repeatability, stability)

To ensure that an analytical method is reliable, accurate, and reproducible, it must be validated according to established guidelines. Key validation parameters for the HPLC-UV quantification of this compound have been evaluated in various studies.

Linearity : This parameter confirms that the detector response is directly proportional to the analyte concentration over a given range. For this compound, excellent linearity has been demonstrated, with calibration curves yielding a correlation coefficient (r) greater than 0.999 for concentrations ranging from 1 µg/mL to 1 mg/mL. researchgate.netresearchgate.net

Repeatability (Precision) : Repeatability measures the precision of the method under the same operating conditions over a short interval. For the analysis of this compound, the reproducibility of injection was evaluated by performing multiple injections of a standard solution, resulting in a relative standard deviation (RSD) of 0.8%. researchgate.net

Stability : The stability of the analyte in the prepared solution is critical for accurate quantification. This compound has been shown to be a stable marker compound, showing no degradation when stored in methanol at pH 6.0 for 20 days at room temperature or when heated for 1 hour at 95°C. researchgate.net

Other validation parameters typically assessed include accuracy (closeness to the true value), specificity (ability to assess the analyte unequivocally), and the limits of detection (LOD) and quantification (LOQ). nih.govmdpi.commdpi.com

Table 3: Summary of HPLC Method Validation Parameters for this compound

| Parameter | Finding | Reference |

|---|---|---|

| Linearity (Concentration Range) | 1 µg/mL to 1 mg/mL | researchgate.net |

| Linearity (Correlation Coefficient) | r > 0.999 | researchgate.netresearchgate.net |

| Repeatability (Injection RSD) | 0.8% | researchgate.net |

| Stability | Stable in MeOH (pH 6) for 20 days at room temperature. | researchgate.net |

Preclinical Pharmacological Investigations and Biological Activities

Enzyme Modulatory Activities

Effects on Microsomal Oxidosqualene Cyclases

Oxidosqualene cyclases are critical enzymes in the biosynthesis of sterols and triterpenoids in plants. researchgate.net These enzymes catalyze the cyclization of 2,3-oxidosqualene (B107256) into different structural backbones, such as cycloartenol (B190886) for sterols or β-amyrin for oleanane-type triterpenoid (B12794562) saponins (B1172615). researchgate.netnih.gov

Preclinical research using cell suspension cultures of Gypsophila paniculata has demonstrated that gypsogenin-3-O-glucuronide can influence the activity of these enzymes. glpbio.com In one study, pretreating G. paniculata cells with this compound 24 hours before the administration of a radiolabeled precursor ([14C]acetate) led to a significant reduction in the radioactivity incorporated into saponins and their precursors. glpbio.com Conversely, this pretreatment did not affect the incorporation of radioactivity into sterols and steryl glucosides. glpbio.com This finding suggests a targeted inhibitory or feedback-regulating effect on the enzymes in the saponin (B1150181) biosynthesis pathway, specifically amyrin cyclases, without impacting the cycloartenol cyclases responsible for sterol production. glpbio.com

Table 1: Effect of this compound Pretreatment on Biosynthetic Pathways An interactive table summarizing the differential effects observed in preclinical cell culture studies.

| Metabolic Pathway | Key Enzyme Class | Effect of Pretreatment | Impact on [14C]acetate Incorporation |

|---|---|---|---|

| Saponin Biosynthesis | β-Amyrin Cyclases | Inhibitory/Regulatory | Marked Reduction |

Anti-inflammatory Properties (Preclinical Context)

This compound has been reported to possess anti-inflammatory activities in preclinical contexts. biosynth.com While specific mechanistic studies on the isolated compound are limited, the anti-inflammatory effects of saponin-containing extracts are often evaluated through their action on key inflammatory mediators. semanticscholar.org Inflammation is a complex biological response involving various molecules, including prostaglandins (B1171923) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.gov

Preclinical evaluation of plant extracts rich in saponins often involves cellular models where an inflammatory response is induced, for example, by lipopolysaccharide (LPS). nih.gov The efficacy of the extract is then measured by its ability to reduce the production of these inflammatory mediators. nih.gov The anti-inflammatory properties attributed to this compound are based on such preclinical observations, suggesting its potential to modulate inflammatory pathways. biosynth.com

Table 2: Preclinical Anti-inflammatory Profile An interactive table outlining the observed anti-inflammatory potential and common investigatory targets for saponins.

| Activity | Preclinical Model Context | Potential Mechanism of Action | Key Inflammatory Mediators |

|---|---|---|---|

| Anti-inflammatory | In vitro cell-based assays (e.g., LPS-stimulated macrophages) | Inhibition of pro-inflammatory cytokine production | TNF-α, IL-6 |

Antioxidant Activities (as part of plant extracts)

The antioxidant properties of this compound have been investigated in the context of raw plant extracts from various Gypsophila species. researchgate.net These extracts, where this compound is a primary prosaponin along with quillaic acid 3-O-glucuronide, have demonstrated notable antioxidant activity. researchgate.net The antioxidant potential of such extracts is often correlated with their content of secondary metabolites, including saponins and polyphenols. mdpi.com

Studies on Gypsophila species have utilized multiple assays to characterize these antioxidant effects. researchgate.net For instance, after a simulated gastrointestinal digestion process, extracts showed a significant increase in scavenging activities against ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and OH• (hydroxyl) radicals. researchgate.net However, the same process resulted in a decrease in Fe³⁺ reducing power and DPPH• (2,2-diphenyl-1-picrylhydrazyl) scavenging activity. researchgate.net These findings indicate that while the raw material possesses inherent antioxidant capabilities, its activity can be modulated, highlighting the complex nature of its potential bioactivity. researchgate.net

Table 3: Antioxidant Activity Profile of Gypsophila Extracts Containing this compound An interactive table detailing the results from various antioxidant assays performed on plant extracts.

| Antioxidant Assay | Effect Observed After In Vitro Digestion | Percentage Change |

|---|---|---|

| ABTS•+ Scavenging Activity | Increase | Up to 230.2% |

| OH• Scavenging Activity | Increase | Up to 159.3% |

| Fe³⁺ Reducing Antioxidant Power | Decrease | Down to 64.6% |

Immunomodulatory Effects (e.g., immunostimulatory properties of saponins)

Saponins as a chemical class are recognized for their diverse immunomodulatory effects, which can range from immunostimulatory to immunosuppressive. nih.gov Saponins derived from gypsogenin (B1672572), isolated from species like Allochrusa gypsophiloides, have been noted to exhibit immunostimulant properties in preclinical evaluations. mdpi.com

The immunomodulatory actions of triterpenoid saponins have been explored using various preclinical models, such as murine splenocytes and macrophages. researchgate.net Some studies on related saponins have shown an inhibition of lymphocyte proliferation, indicating a nuanced effect on the immune system that is not purely stimulatory. researchgate.net Other research on different saponins, such as ginsenosides, has demonstrated an ability to enhance immune activity by promoting the proliferation of T lymphocytes and encouraging the secretion of key cytokines like interferon-gamma (IFN-γ) and TNF-α. frontiersin.org These findings from related compounds provide a framework for understanding the potential immunomodulatory activities of this compound, which contribute to the broader characterization of saponins as biologically active molecules. nih.govmdpi.com

Table 4: Spectrum of Immunomodulatory Effects Associated with Triterpenoid Saponins An interactive table summarizing the range of immune effects observed in preclinical studies of saponins.

| Observed Effect | Experimental Context/Model | Specific Outcome |

|---|---|---|

| Immunostimulation | Preclinical evaluation of gypsogenin derivatives | General immunostimulant properties reported. mdpi.com |

| Inhibition of Proliferation | Murine lymphocyte transformation tests | Significant inhibition of lymphocyte proliferation by some saponins. researchgate.net |

| Enhanced T-cell Activity | In vitro studies with other saponins (e.g., ginsenosides) | Promotion of T-lymphocyte proliferation. frontiersin.org |

Mechanistic Elucidation at Cellular and Molecular Levels

Interaction with Biological Membranes and Membrane Permeabilization

Gypsogenin-3-O-glucuronide, as a triterpenoid (B12794562) saponin (B1150181), is understood to interact with biological membranes primarily through its association with membrane cholesterol. Saponins (B1172615) are amphiphilic molecules, possessing both a hydrophobic (lipophilic) aglycone and a hydrophilic (water-soluble) sugar moiety. This structure facilitates their insertion into the lipid bilayer of cell membranes.

The fundamental mechanism of interaction involves the formation of complexes between the saponin molecule and cholesterol, a key component for maintaining membrane integrity and fluidity in mammalian cells. nih.govnih.gov The hydrophobic aglycone region of the saponin interacts with cholesterol within the membrane, leading to a disruption of the lipid packing. researchgate.net This interaction can cause the formation of pores or channels in the membrane, significantly increasing its permeability. nih.govnih.gov At lower concentrations, this can lead to the leakage of small molecules and ions across the membrane, while at higher concentrations, it can result in complete membrane rupture and cell lysis. researchgate.net

Studies on saponins isolated from Gypsophila paniculata, the plant genus from which gypsogenin (B1672572) is commonly sourced, have confirmed that cholesterol has a decisive effect on the interaction between the saponin and other membrane lipids. nih.gov The process is often described as a detergent-like effect, where saponins selectively remove cholesterol molecules, creating defects or holes in the membrane structure. nih.gov This permeabilization is a key aspect of the biological activity of many saponins, as it can facilitate the entry of other molecules into the cell that would otherwise be excluded. nih.gov

Modulation of Intracellular Signaling Pathways

While direct studies on this compound are limited, research into its derivatives has shed light on its potential to modulate critical intracellular signaling pathways involved in cancer. Specifically, synthetic derivatives of gypsogenin have been identified as inhibitors of Abelson tyrosine kinase (Abl TK). researcher.life

Abl TK is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. researchgate.net In certain cancers, such as Chronic Myelogenous Leukemia (CML), the BCR-ABL1 fusion gene produces a constitutively active oncoprotein with enhanced tyrosine kinase function, driving uncontrolled cell growth. researcher.liferesearchgate.net

A study focused on newly synthesized gypsogenin derivatives demonstrated their efficacy against CML cells. One particular derivative, designated as compound 6l , was identified as a potent anti-leukemic agent, showing significant inhibitory activity against Abl TK with an IC₅₀ value of 13.04 ± 2.48 μM. researcher.life Molecular docking simulations indicated that this compound binds to the ATP-binding cleft of Abl TK, in a manner similar to the established kinase inhibitor imatinib. researcher.life This inhibition of Abl TK is a primary mechanism through which these derivatives exert their anti-leukemic effects, ultimately leading to apoptosis in cancer cells. researcher.life

| Compound | Target Kinase | Cell Line | Measured Effect | IC₅₀ Value | Source |

|---|---|---|---|---|---|

| Compound 6l (Gypsogenin Derivative) | Abl Tyrosine Kinase (Abl TK) | K562 (CML cells) | Inhibition of Kinase Activity | 13.04 ± 2.48 μM | researcher.life |

This compound has been directly implicated in the modulation of lipid metabolism through its inhibitory action on pancreatic lipase (B570770). Pancreatic lipase is a crucial enzyme in the digestive system responsible for the hydrolysis of dietary triglycerides into smaller molecules that can be absorbed by the intestines. Inhibition of this enzyme reduces the absorption of dietary fats, representing a therapeutic strategy for managing obesity.

Research has demonstrated that this compound exhibits inhibitory activity against pancreatic lipase, with a reported IC₅₀ value of 0.29 mM. sciltp.com The structural features of the molecule, specifically the presence of a free carboxylic acid group at position C-28, are believed to be important for this inhibitory activity. sciltp.com This finding suggests a direct role for this compound in pathways related to lipid digestion and absorption.

Cell Cycle Perturbation and Cell Death Mechanisms

Derivatives of gypsogenin have been shown to interfere with the cell cycle and induce programmed cell death (apoptosis) in human cancer cells. These activities are central to the anti-tumor potential of these compounds.

In a study involving thirty-two synthesized gypsogenin derivatives, several compounds displayed significant cytotoxicity against various human tumor cell lines, including lung (A549), colon (LOVO), ovarian (SKOV3), and liver (HepG2) cancer cells. Two derivatives, in particular, a (2,4-dinitrophenyl)hydrazono derivative (4 ) and a carboxamide derivative (7g ), were investigated further. These compounds were found to arrest the tumor cells predominantly in the S phase of the cell cycle. The S phase is the period of DNA synthesis, and arresting the cycle at this stage prevents cancer cells from replicating their genome and proceeding to mitosis, thus halting proliferation.

Furthermore, these gypsogenin derivatives were shown to trigger the apoptotic pathway in cancer cells. Compound 6l , the Abl TK inhibitor mentioned previously, was also found to enhance apoptosis in CML cells, with 52.4% of cells undergoing apoptosis upon treatment. researcher.life Apoptosis is a regulated process of cell self-destruction that is essential for eliminating damaged or cancerous cells. The ability of these compounds to induce both cell cycle arrest and apoptosis highlights a dual mechanism for their anti-cancer effects.

| Compound | Cell Line | Mechanism | Key Finding | IC₅₀ Value (LOVO cells) | Source |

|---|---|---|---|---|---|

| Compound 4 ((2,4-dinitrophenyl)hydrazono derivative) | LOVO (colon cancer) | Cell Cycle Arrest & Apoptosis | Arrests tumor cells in the S phase | 2.97 ± 1.13 µM | |

| Compound 7g (carboxamide derivative) | LOVO (colon cancer) | Cell Cycle Arrest & Apoptosis | Arrests tumor cells in the S phase | 3.59 ± 2.04 µM | |

| Compound 6l (Gypsogenin Derivative) | K562 (CML cells) | Apoptosis | Enhanced apoptosis (52.4%) | Not reported for LOVO | researcher.life |

Identification of Direct Molecular Targets (e.g., enzymes, receptors)

Based on current research, specific molecular targets for this compound and its derivatives have been identified, providing insight into their mechanisms of action.

Pancreatic Lipase : this compound itself directly targets and inhibits pancreatic lipase. sciltp.com This enzyme is a key player in the digestion of dietary fats. The inhibition of pancreatic lipase by this compound points to its potential role in modulating lipid metabolism.

Abl Tyrosine Kinase (Abl TK) : While not demonstrated for the parent compound, synthetic derivatives of gypsogenin have been shown to directly target and inhibit Abl TK. researcher.life This kinase is a critical component of signaling pathways that control cell growth and is a validated target in CML therapy. The ability of gypsogenin derivatives to bind to the ATP-binding site of this enzyme classifies it as a direct molecular target.

Structure Activity Relationship Sar Studies

Influence of Aglycone Structure (Gypsogenin) on Biological Activity

The gypsogenin (B1672572) aglycone forms the foundational structure of this class of saponins (B1172615) and is a critical determinant of their biological effects. Gypsogenin itself, a natural pentacyclic triterpenoid (B12794562), possesses four key active sites amenable to chemical modification: the C-3 hydroxyl group, the C-12 double bond, the C-23 aldehyde group, and the C-28 carboxylic acid. nih.gov The inherent cytotoxicity and antiproliferative properties of gypsogenin are of particular interest. nih.gov

Research has demonstrated that the aglycone itself exhibits notable biological activity. For instance, gypsogenin has shown anti-proliferative effects on HL-60 cells with an IC50 value of 10.4 µM by inducing apoptosis. nih.gov It also displays moderate cytotoxic activity against MCF-7 breast cancer cells with an IC50 of 9.0 µM. nih.gov The presence and nature of the functional groups on the gypsogenin backbone are crucial. For example, the 4-aldehyde group plays a significant role in its cytotoxic activity, as gypsogenin has been found to be significantly more potent than gypsogenic acid (where the aldehyde is replaced by a carboxylic acid) against K562 leukemia cells. nih.gov

The lipophilic nature of the gypsogenin skeleton is thought to facilitate its interaction with cell membranes, a key step in the mechanism of action for many saponins which can lead to pore formation and increased membrane permeability. nih.gov This fundamental interaction is a prerequisite for many of its downstream biological effects, including apoptosis induction.

Role of Glucuronic Acid Moiety and its Linkage at C-3

The attachment of a glucuronic acid moiety at the C-3 position of the gypsogenin aglycone is a defining feature of gypsogenin-3-O-glucuronide and significantly modulates its biological properties. Glycosylation, in general, is critical for the activity of many saponins. nih.gov The sugar chains can influence the compound's solubility, bioavailability, and interaction with biological targets. nih.gov

Specifically, the glucuronic acid at C-3 can affect the polarity of the molecule, which in turn influences its ability to traverse biological membranes and interact with cellular components. The presence of this sugar moiety can lead to the formation of monodesmosidic saponins (a single sugar chain at C-3) or serve as an attachment point for further glycosylation to form more complex structures. nih.govsilae.it For instance, the attachment of a galactose unit to the glucuronic acid at C-3 creates a disaccharide chain, further altering the molecule's properties. nih.gov

Impact of Sugar Moieties and Glycosylation Patterns at C-28

In bidesmosidic saponins derived from this compound, a second oligosaccharide chain is attached to the C-28 carboxylic acid via an ester linkage. nih.gov The structure and composition of this C-28 sugar chain are pivotal in defining the biological activity of the resulting saponin (B1150181).

The oligosaccharide chain at C-28 can be further modified by the addition of acetyl or sulfate (B86663) groups, which can significantly enhance or alter biological activity. For example, gypsogenin-based saponins with an acetylated C-28 ester-bonded chain have been shown to act in strong synergism with the cytostatic drug etoposide (B1684455) in treating Hodgkin lymphoma cells. researchgate.net The acetylation pattern of the C-28 chain, along with the nature of the sugars in the C-3 chain, are considered important structural features for enhancing cytotoxicity. researchgate.net Similarly, sulfated saponins, where a sulfate group is attached to the sugar chain, represent another class of modified gypsogenin glycosides with distinct biological profiles. researchgate.net These modifications alter the charge and steric properties of the saponin, likely affecting its interaction with biological targets.

The presence of a free carboxylic acid group at the C-28 position is another critical structural feature for certain biological activities. When the C-28 position is not glycosylated, the free carboxyl group can strongly influence the molecule's surface activity and its interactions. nih.gov For many oleanane-type saponins, derivatization at the C-28 carboxyl group, such as through amidation, has been shown to enhance cytotoxic activity. nih.gov This suggests that while glycosylation at C-28 is important for some activities, a free or strategically modified carboxyl group is essential for others. This highlights the C-28 position as a key site for modulating the biological effects of gypsogenin-based compounds.

Comparative SAR with Related Triterpenoid Saponins (e.g., Quillaic Acid 3-O-glucuronide)

Quillaic acid is another oleanane-type sapogenin that is structurally very similar to gypsogenin, differing by the presence of a hydroxyl group at C-16. Saponins derived from quillaic acid, such as quillaic acid 3-O-glucuronide, often co-occur with gypsogenin saponins in nature. Comparative studies of their derivatives reveal important SAR insights.

For instance, a series of derivatives of quillaic acid with modifications at the C-28 carboxyl group have been synthesized and evaluated for their antitumor activity. nih.gov These studies have shown that the introduction of different substituents at this position can significantly improve antiproliferative activity compared to the parent quillaic acid. nih.gov For example, a derivative containing a tetrazole group at C-28 exhibited strong activity against several cancer cell lines. nih.gov

By comparing these findings with the SAR of gypsogenin derivatives, it becomes evident that the C-28 position is a "hotspot" for activity modulation in this class of saponins. While the core aglycone structure (gypsogenin vs. quillaic acid) imparts a baseline level of activity, modifications at the C-28 carboxyl group offer a versatile strategy for enhancing potency and selectivity. The additional hydroxyl group in quillaic acid may also influence its interaction with targets, leading to differences in the optimal C-28 substituents compared to gypsogenin.

SAR of Semi-synthetic Gypsogenin Derivatives

The synthesis of gypsogenin derivatives has been a fruitful area of research for elucidating SAR and developing novel therapeutic agents. nih.gov Modifications at the C-3, C-23, and C-28 positions have yielded compounds with enhanced cytotoxic and apoptotic activities. royalsocietypublishing.org

Studies have shown that the introduction of an oxime or a (2,4-dinitrophenyl)hydrazono group at the C-23 aldehyde can increase cytotoxic activity. nih.gov For example, a (2,4-dinitrophenyl)hydrazono derivative of gypsogenin showed a significantly lower IC50 value against LOVO cells compared to the parent compound. nih.gov

Derivatization of the C-28 carboxylic acid into amides has been particularly successful in enhancing anti-cancer activity. nih.gov A variety of carboxamides have been synthesized and shown to have potent cytotoxicity in the low micromolar range against several human tumor cell lines. nih.gov The nature of the amine used for amidation also plays a role in the observed activity.

Acetylation of the C-3 hydroxyl group has also been explored. While in some cases, 3-acetyl gypsogenin showed similar activity to gypsogenin, in other instances, acetylation led to a decrease in activity, suggesting that a free hydroxyl at C-3 may be important for certain interactions. nih.gov

The following table summarizes the cytotoxic activities of selected semi-synthetic gypsogenin derivatives against various cancer cell lines.

| Compound | Modification | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| Gypsogenin | Parent Compound | HL-60 | 10.4 | nih.gov |

| Gypsogenin | Parent Compound | MCF-7 | 9.0 | nih.gov |

| Compound 2 (Oxime derivative) | Modification at C-23 | HL-60 | 3.9 | nih.gov |

| Compound 4 ((2,4-dinitrophenyl)hydrazono derivative) | Modification at C-23 | LOVO | 2.97 ± 1.13 | nih.gov |

| Compound 7g (Carboxamide derivative) | Modification at C-28 | LOVO | 3.59 ± 2.04 | nih.gov |

| 3-acetyl gypsogenin | Modification at C-3 | HL-60 | 10.77 | nih.gov |

| Gypsogenin benzyl (B1604629) ester | Modification at C-28 | MCF-7 | 5.1 | nih.gov |

These studies collectively demonstrate that the gypsogenin scaffold is a versatile platform for the development of potent cytotoxic agents. The SAR of these derivatives indicates that modifications at the C-23 and C-28 positions are particularly effective in enhancing anticancer activity, while the role of the C-3 substituent is more nuanced. These findings provide a rational basis for the design of future gypsogenin-based drug candidates.

Future Directions and Therapeutic Potential in Preclinical Research

Development of Preclinical Models for Efficacy Studies

The evaluation of the therapeutic potential of gypsogenin-3-O-glucuronide necessitates the use of robust preclinical models. Based on the known biological activities of related saponins (B1172615), a variety of in vitro and in vivo models are applicable for efficacy studies. benthamscience.comresearchgate.net

In Vitro Models: A primary approach involves screening against a panel of human cancer cell lines to determine cytotoxicity and mechanisms of cell death. Commonly used cell lines for testing saponins include those for lung cancer (A549), breast cancer (MCF-7, MDA-MB-468), and leukemia (HL-60). nih.govmdpi.comresearchgate.net These models allow for the investigation of key anti-tumor effects such as the induction of apoptosis and cell cycle arrest. benthamscience.com

In Vivo Models: To assess systemic efficacy, tumor-bearing animal models are essential. Saponin-rich fractions have been successfully evaluated in mouse models using Elrich ascites carcinoma (EAC) for ascites tumors and Dalton's lymphoma ascites (DLA) for solid tumors. mdpi.comresearchgate.net These models allow for the measurement of outcomes such as reduction in tumor volume and weight, and increased lifespan of the animals. mdpi.com Such preclinical studies are critical for establishing the foundational evidence required for further development. researchgate.net

Exploration of Synergistic Effects with Other Bioactive Compounds (e.g., ribosome-inactivating proteins)

A highly promising avenue of research is the ability of gypsogenin-containing saponins to act synergistically with other bioactive compounds, particularly Type I ribosome-inactivating proteins (RIPs). nih.gov RIPs, such as saporin, are potent toxins that inhibit protein synthesis but have low cytotoxicity on their own due to inefficient entry into cells. nih.govresearchgate.net Certain saponins can dramatically enhance the cytotoxicity of these proteins, in some cases by over 100,000-fold. nih.gov

This synergistic effect is structurally specific. Research has shown that ideal saponins for this purpose possess an oleanane-type scaffold, preferably gypsogenin (B1672572), with a branched trisaccharide containing glucuronic acid at the C-3 position. nih.gov This makes this compound and its derivatives prime candidates for this application. The mechanism is believed to involve the saponins permeabilizing cell membranes, which facilitates the entry of the RIP into the cytosol, leading to cell death. nih.govnih.gov This synergistic principle is being explored as a targeted anti-cancer therapy. bas.bg

Beyond RIPs, gypsogenin-containing saponins have also shown strong synergistic effects with conventional chemotherapy agents like etoposide (B1684455), significantly lowering the concentration needed for a cytotoxic effect. researchgate.netbas.bg

| Saponin (B1150181) Type | Synergistic Partner | Observed Effect | Reference |

|---|---|---|---|

| Gypsogenin-based saponins | Saporin (Type I RIP) | Significant enhancement of saporin's cytotoxicity. | nih.govresearchgate.net |

| Gypsophila paniculata GOTCABs | Saporin (Type I RIP) | Enhancement of cytotoxicity, defined as the "synergistic cytotoxicity-principle". | bas.bg |

| Gypsophila trichotoma GOTCABs | Etoposide (Chemotherapy agent) | Strong synergism, reducing the IC50 of etoposide from 93 µg/mL to 11 µg/mL. | researchgate.net |

| Quillaja Saponaria saponin (QS-21) | MAP30 (Type I RIP) | Synergistically induces lysosome-dependent apoptosis by inhibiting lysophagy. | nih.gov |

Investigation of Metabolites and Their Biological Relevance

Future research should focus on identifying the full spectrum of metabolites formed from this compound and evaluating their specific biological relevance. For instance, it is important to determine whether these metabolites retain the cytotoxic or synergistic properties of the parent compound or if they possess novel activities. Studies on other natural phenolic compounds have shown that their glucuronide and sulfate (B86663) metabolites can be major circulating forms in the body, and their activity profiles can differ from the parent aglycone. This highlights the need for dedicated investigation into the bioactivity of this compound's metabolic products.

Application as a Marker Compound for Quality Control of Plant-Derived Materials

This compound serves as a key chemical marker for the quality control and standardization of plant materials, particularly from the genus Gypsophila. glpbio.com It is a ubiquitous and often dominant prosaponin (a precursor to more complex saponins) in the roots of these plants. glpbio.comtubitak.gov.trresearchgate.net

High-performance liquid chromatography (HPLC) methods have been developed to quantify the amount of this compound in plant extracts. This quantification is essential for ensuring the consistency, potency, and authenticity of herbal raw materials and finished products. researchgate.net For instance, the content of this compound has been used to assess the saponin production potential of various Gypsophila species for the pharmaceutical industry. tubitak.gov.tr Furthermore, the relative ratio of this compound to other prosaponins, such as quillaic acid-3-O-glucuronide, can be used to chemically differentiate between related species like Gypsophila paniculata, Saponaria officinalis, and Silene vulgaris. researchgate.net

| Plant Species | Part | Content (mg/g dry weight or dry extract) | Reference |

|---|---|---|---|

| Gypsophila paniculata | Roots | 30.2 ± 1.5 mg/g dry weight | researchgate.net |

| Gypsophila paniculata (cultivated) | Roots | 5.3 mg/g dry weight | bas.bg |

| Gypsophila scorzonerifolia | Roots | Up to 13.5 mg/g dry extract | tubitak.gov.tr |

| Saponaria officinalis | Roots | Low (6% of total prosaponins) | researchgate.net |

| Silene vulgaris | Roots | 12.8 ± 1.0 mg/g dry weight (44% of total prosaponins) | researchgate.net |

Advanced Omics Approaches (e.g., metabolomics, transcriptomics) to Uncover Novel Mechanisms

To fully elucidate the biological mechanisms of this compound, advanced "omics" technologies are indispensable. These approaches provide a global, systems-level view of molecular changes induced by the compound. creative-proteomics.com

Metabolomics: Mass spectrometry-based metabolomics can be used to profile the complete set of small-molecule metabolites in a biological system following treatment. creative-proteomics.com This can help identify the metabolic pathways perturbed by this compound, revealing its mechanism of action and potentially discovering new biomarkers of its effect. mdpi.com

Transcriptomics: This technique analyzes the complete set of RNA transcripts, providing insight into how this compound alters gene expression. This can uncover the signaling pathways and cellular processes that are activated or inhibited, leading to its observed biological effects.

Proteomics: By studying the entire complement of proteins, proteomics can reveal changes in protein expression and post-translational modifications, offering a direct link between gene expression changes and cellular function.

Integrating these multi-omics datasets will provide a comprehensive understanding of the compound's mode of action, from its interaction with cellular targets to its systemic effects, thereby guiding further therapeutic development. nih.gov

Rational Design and Synthesis of Novel this compound Analogs for Enhanced Bioactivity

The chemical structure of gypsogenin, the aglycone of this compound, offers multiple active sites for chemical modification, including the C-3 hydroxyl, C-23 aldehyde, and C-28 carboxylic acid groups. nih.gov This provides a rich scaffold for the rational design and synthesis of novel analogs with potentially enhanced bioactivity or improved pharmacological properties.